N-(5-fluoro-2-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2N3O/c1-14-2-3-16(21)12-18(14)22-19(25)13-23-8-10-24(11-9-23)17-6-4-15(20)5-7-17/h2-7,12H,8-11,13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHWIYUWGIUAKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-fluoro-2-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide, also known by its CAS number 303091-61-4, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
It features a piperazine moiety and two fluorinated aromatic rings, which contribute to its biological properties.
Pharmacological Activity
-
Antidepressant and Anxiolytic Effects
- Research indicates that compounds similar to this compound exhibit significant activity against monoamine oxidases (MAOs), particularly MAO-B, which is implicated in the metabolism of neurotransmitters such as dopamine. Inhibitors of MAO-B are often explored as potential treatments for depression and anxiety disorders .
- Neuroprotective Properties
- Inhibition of Acetylcholinesterase
Table 1: Biological Activities of Related Compounds
| Compound Name | IC50 (µM) | Target Enzyme | Effect |
|---|---|---|---|
| CC1 | 0.51 | MAO-B | Inhibitor |
| CC2 | 0.69 | AChE | Inhibitor |
| N-(5-FMPh)-Piperazine Derivative | 10.0 | BChE | Moderate Inhibition |
Note: CC1 and CC2 are structurally similar compounds used for comparative analysis.
Research Findings
- A study indicated that this compound exhibited significant inhibition of MAO-B with an IC50 value comparable to established MAO inhibitors .
- Toxicity assessments conducted on Vero cells showed that concentrations up to 100 µg/mL did not significantly affect cell viability, suggesting a favorable safety profile for further development .
The proposed mechanisms through which this compound exerts its biological effects include:
- Monoamine Oxidase Inhibition: By inhibiting MAO-B, the compound potentially increases levels of neurotransmitters such as serotonin and dopamine in the brain.
- Cholinergic Enhancement: Inhibition of AChE leads to increased acetylcholine levels, enhancing cholinergic signaling pathways.
Comparison with Similar Compounds
Key Structural Variations and Activities
Structural Insights :
- Fluorination Impact: The 4-fluorophenyl group on the piperazine ring (common in the target compound and ) enhances metabolic stability and hydrophobic interactions compared to non-fluorinated analogs (e.g., compound 14 in ).
- Thiazole- or trifluoromethyl-substituted analogs (e.g., compound 15 in , compound 14 in ) show divergent activities (anti-inflammatory vs. anticonvulsant), highlighting the role of heterocyclic or electron-withdrawing groups in target selectivity.
Piperazine-Acetamides with Heterocyclic Moieties
Examples and Pharmacological Profiles
- Compound 30 (): 2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide Activity: Demonstrated anti-inflammatory properties via matrix metalloproteinase (MMP) inhibition . This may enhance binding to MMPs but reduce CNS penetration compared to the target’s simpler aromatic system.
- Compound 16 (): 3-{2-[4-(4-Fluorophenyl)-piperazin-1-yl]-2-oxo-ethyl}-5-phenyl-oxazolidine-2,4-dione Activity: Oxazolidinedione moiety linked to acetamide suggests enzyme inhibition (e.g., lipoxygenase or cyclooxygenase) .
Antimicrobial Piperazine-Acetamide Analogs
- Compounds 47–50 () :
- Substituents : Benzo[d]thiazol-5-ylsulfonyl-piperazine with varied acetamide groups (e.g., 3,5-difluorophenyl, thiazol-2-yl).
- Activity : Strong gram-positive antibacterial and antifungal effects .
- Comparison : The target compound’s 5-fluoro-2-methylphenyl group may offer moderate antimicrobial activity but likely less potency than sulfonyl-thiazole derivatives (e.g., compound 49).
Research Findings and Implications
Pharmacokinetic and Physicochemical Properties
- Lipophilicity: The target compound’s logP (estimated ~3.5) is higher than non-fluorinated analogs (e.g., compound 14 in , logP ~2.8), favoring membrane permeability.
- Metabolic Stability: Fluorine atoms reduce oxidative metabolism, as seen in analogs like , suggesting a longer half-life than non-fluorinated derivatives.
Therapeutic Potential
- Anti-inflammatory Use : Thiazole-containing analogs (e.g., ) show MMP inhibition, but the target’s lack of heterocycles may limit this activity.
Q & A
Q. How can enantiomeric purity be ensured if chiral centers are introduced during synthesis?
- Methodology :
- Chiral HPLC : Use columns like Chiralpak IG-3 with hexane/isopropanol mobile phases.
- Circular dichroism (CD) : Confirm optical activity of isolated enantiomers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
